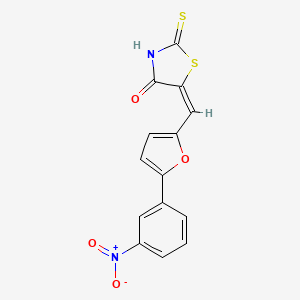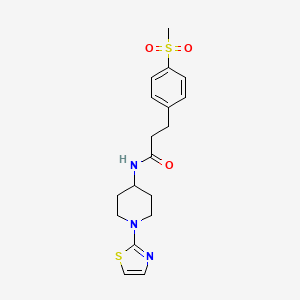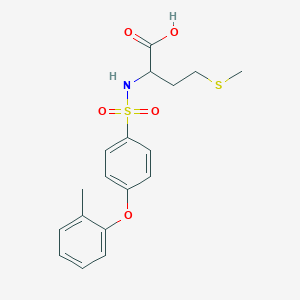
(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as NF-κB inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinone derivative that has been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in various cellular processes, including inflammation, immune response, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
- A study by Chandrappa et al. (2010) explored the synthesis of novel thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects on a mouse Ehrlich Ascites Tumor model. The derivatives demonstrated significant reduction in tumor volume and cell number, increased lifespan in mice, and exhibited strong antiangiogenic effects, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
- Another study by Chandrappa et al. (2009) synthesized thioxothiazolidin-4-one derivatives with variations in their functional groups. These compounds displayed moderate to strong antiproliferative activity in human leukemia cell lines, with the substituted aryl ring playing a critical role in their anticancer properties. The study concluded that certain derivatives, particularly 5e and 5f, showed potent anticancer activity (Chandrappa et al., 2009).
Anticancer Activity of Novel Thioxothiazolidin-4-one Analogues
- Madhusudhanrao and Manikala (2020) synthesized a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, tested for in vitro anticancer activity. The compounds 6g and 6j were identified as most potent against several cancer cell lines, and molecular docking studies suggested significant potential for anticancer applications (Madhusudhanrao & Manikala, 2020).
Solid State Molecular Structure Analysis
- Rahmani et al. (2017) conducted a study on the solid state molecular structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one. They employed X-ray powder diffraction and density functional theory for a thorough structural analysis, which is crucial for understanding the compound's physical and chemical properties (Rahmani et al., 2017).
GSK-3 Inhibition Potential
- Kamila and Biehl (2012) focused on the synthesis of bis(2-thioxothiazolidin-4-one) derivatives under microwave conditions, evaluating them as potential GSK-3 inhibitors. GSK-3 is a significant target in various biological pathways, indicating these compounds' potential in therapeutic applications (Kamila & Biehl, 2012).
Antitumor Agents Design
- Matiichuk et al. (2020) synthesized derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for antitumor applications. They identified a lead compound with superior efficacy compared to standard drugs like 5-fluorouracil, suggesting its potential in cancer treatment (Matiichuk et al., 2020).
Anti-leishmanial Activity
- Dias et al. (2015) investigated new nitroaromatic compounds, including derivatives of (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, for their anti-leishmanial activity. They found that these compounds inhibited the growth of Leishmania infantum, indicating their potential as anti-leishmanial drugs (Dias et al., 2015).
Antiinflammatory and Antibacterial Agents
- Ravula et al. (2016) synthesized a series of novel pyrazoline derivatives, including those with the this compound moiety, and evaluated them for antiinflammatory and antibacterial activity. Some compounds displayed significant effectiveness in these areas (Ravula et al., 2016).
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZUPQHAAIZRW-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)


![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)
![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)
![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)
![2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407277.png)
![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)